molecular formula C10H11BClF4N3 B13417604 3-Chloro-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate CAS No. 53934-41-1

3-Chloro-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate

Cat. No.: B13417604
CAS No.: 53934-41-1
M. Wt: 295.47 g/mol
InChI Key: PVHSZACJRNAFPB-UHFFFAOYSA-N
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Description

3-Chloro-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate is an organic compound with the molecular formula C10H11BClF4N3. It is a diazonium salt, which is a class of compounds widely used in organic synthesis due to their ability to form various chemical bonds. This compound is particularly interesting due to its unique structure, which includes a pyrrolidine ring and a diazonium group, making it a versatile reagent in chemical reactions.

Preparation Methods

The synthesis of 3-Chloro-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate typically involves the diazotization of 3-chloro-4-(1-pyrrolidinyl)aniline. The process begins with the dissolution of the aniline derivative in a mixture of hydrofluoroboric acid and water. The reaction mixture is then cooled to 0°C, and a solution of sodium nitrite is added dropwise. This results in the formation of the diazonium salt, which can be isolated by filtration and dried .

Chemical Reactions Analysis

3-Chloro-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium nitrite, hydrofluoroboric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate involves the formation of reactive intermediates, such as aryl radicals or cations, which can then participate in various chemical reactions. The diazonium group is highly reactive and can undergo substitution, coupling, and reduction reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

3-Chloro-4-(1-pyrrolidinyl)benzenediazonium tetrafluoroborate can be compared with other diazonium salts, such as benzenediazonium tetrafluoroborate and 4-chloro-3-nitrobenzenediazonium tetrafluoroborate. While all these compounds share the diazonium functional group, this compound is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable reagent in specific synthetic applications .

Similar Compounds

Properties

CAS No.

53934-41-1

Molecular Formula

C10H11BClF4N3

Molecular Weight

295.47 g/mol

IUPAC Name

3-chloro-4-pyrrolidin-1-ylbenzenediazonium;tetrafluoroborate

InChI

InChI=1S/C10H11ClN3.BF4/c11-9-7-8(13-12)3-4-10(9)14-5-1-2-6-14;2-1(3,4)5/h3-4,7H,1-2,5-6H2;/q+1;-1

InChI Key

PVHSZACJRNAFPB-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C1CCN(C1)C2=C(C=C(C=C2)[N+]#N)Cl

Origin of Product

United States

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